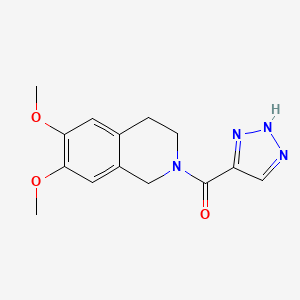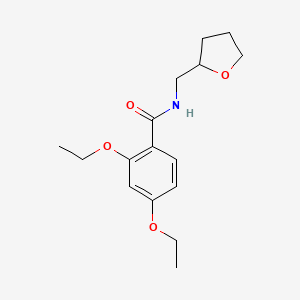
6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in biochemical and physiological research. The compound is a tetrahydroisoquinoline derivative that contains a triazole ring, which makes it a unique molecule with interesting properties.
作用机制
The mechanism of action of 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that the compound interacts with specific enzymes and proteins in the body, leading to changes in their activity and function. The triazole ring present in the molecule is thought to play a key role in its ability to interact with these targets.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects. The compound has been shown to increase the activity of certain enzymes involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a key role in cognitive function. Additionally, the compound has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One of the advantages of using 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to modulate the activity of specific enzymes and proteins. This makes it a useful tool for studying the function of these targets in various physiological and pathological processes. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. One potential area of research is the development of more potent and selective analogs of the compound, which may have improved activity and reduced toxicity. Additionally, the compound could be studied for its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, the compound could be studied for its potential as a cognitive enhancer, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成方法
The synthesis of 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2,3,4,5-tetrahydro-1H-isoquinoline-6,7-diol with 1-(azidomethyl)-1H-1,2,3-triazole-4-carboxylic acid tert-butyl ester in the presence of triethylamine. The resulting compound is then deprotected using trifluoroacetic acid to yield the final product.
科学研究应用
6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have potential applications in biochemical and physiological research. The compound has been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. Additionally, the compound has been shown to inhibit the growth of certain cancer cell lines.
属性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-12-5-9-3-4-18(8-10(9)6-13(12)21-2)14(19)11-7-15-17-16-11/h5-7H,3-4,8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNCUZBZNDAVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NNN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5293375.png)
![N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5293392.png)
![6-cyclopentyl-N,1-dimethyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293400.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293408.png)
![N-[1-(2-propoxyphenyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293410.png)
![N,N-dimethyl-5-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyrimidinamine](/img/structure/B5293415.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5293422.png)
![N-[3-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B5293429.png)
![N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B5293435.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5293443.png)
![N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5293444.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5293450.png)
![5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}-N-propylpyrimidin-2-amine](/img/structure/B5293477.png)